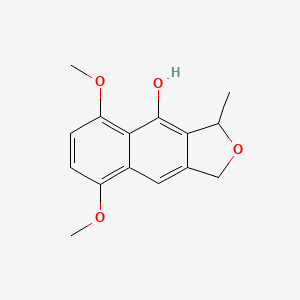
4-Methyl-2-(3-methylbutylideneamino)pentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(3-methylbutylideneamino)pentanenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-C≡N) attached to a pentane chain, with additional methyl and butylideneamino substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(3-methylbutylideneamino)pentanenitrile typically involves the reaction of 4-methyl-2-pentanone with an appropriate amine, followed by the introduction of the nitrile group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-(3-methylbutylideneamino)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(3-methylbutylideneamino)pentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-(3-methylbutylideneamino)pentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2-pentanone: A related compound with a similar structure but lacking the nitrile group.
2-Pentanamine, 4-methyl-: Another related compound with an amine group instead of a nitrile group.
Uniqueness
4-Methyl-2-(3-methylbutylideneamino)pentanenitrile is unique due to the presence of both the nitrile and butylideneamino groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
138220-80-1 |
|---|---|
Molekularformel |
C11H20N2 |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
4-methyl-2-(3-methylbutylideneamino)pentanenitrile |
InChI |
InChI=1S/C11H20N2/c1-9(2)5-6-13-11(8-12)7-10(3)4/h6,9-11H,5,7H2,1-4H3 |
InChI-Schlüssel |
QQICFVOITQJDNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC=NC(CC(C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Dodecyloxiran-2-YL)oxy]propane-1,2-diol](/img/structure/B14264534.png)
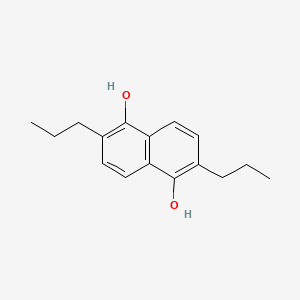
![3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B14264561.png)
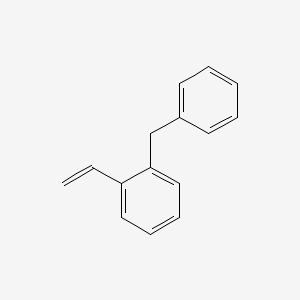
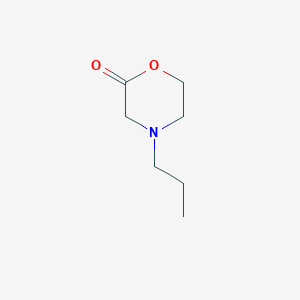
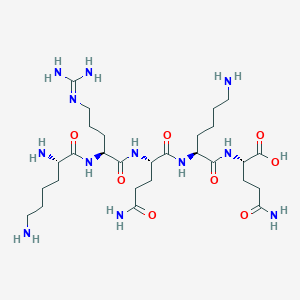
![8-Methylpyrido[1,2-a]azepin-6(7H)-one](/img/structure/B14264571.png)
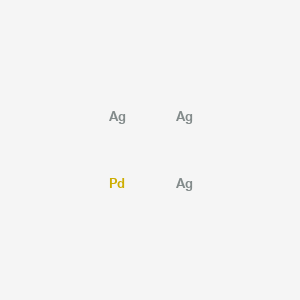
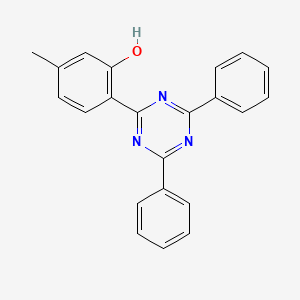
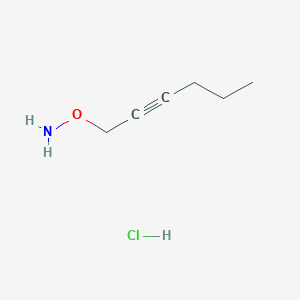

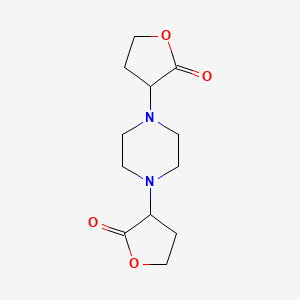
![2-Chloro-3-{[2-(dimethylamino)propyl]amino}naphthalene-1,4-dione](/img/structure/B14264600.png)
